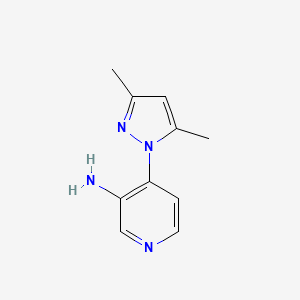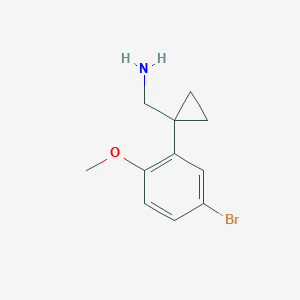
5-Bromo-2-methoxy-6-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-6-methylpyridine, followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromo-2-methoxy-6-methylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases like potassium phosphate (K3PO4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Aminated Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Scientific Research Applications
5-Bromo-2-methoxy-6-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxy-6-methylpyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
- 3-Amino-5-bromo-2-methoxypyridine
Uniqueness
5-Bromo-2-methoxy-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-2-methoxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,9H2,1-2H3 |
InChI Key |
SISXDOKQVPTQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


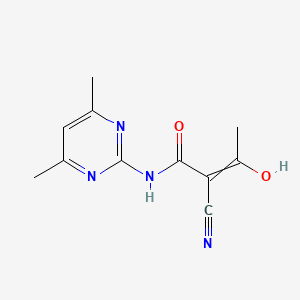

![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
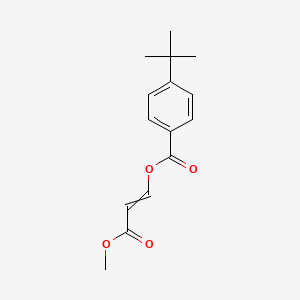
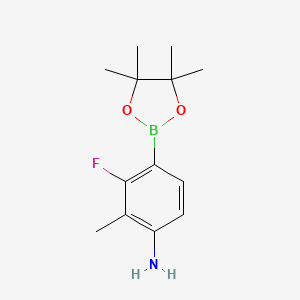
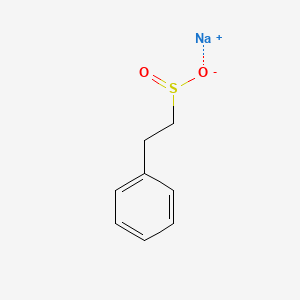
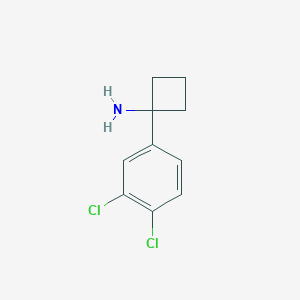
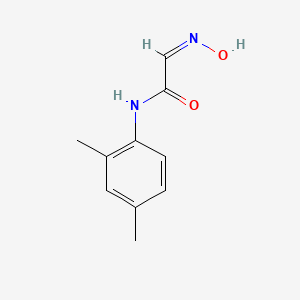
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)

![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
